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Compound of Interest

Compound Name: 1,4-Piperazinedicarbothioic acid

CAS No.: 749815-45-0

Cat. No.: B12521223

Get Quote

Comparative Toxicity Study: Piperazine
Dithiocarbamates vs. Dicarbothioates
Executive Summary: The "Sulfur Switch" in Drug
Design
In the landscape of organosulfur medicinal chemistry, piperazine derivatives occupy a

privileged position due to their ability to modulate pharmacokinetic profiles. This guide provides

a critical comparison between two closely related but functionally distinct classes: Piperazine

Dithiocarbamates (DTCs) and Piperazine Dicarbothioates (DCTs).

While often conflated in broad chemical databases, these two classes exhibit divergent toxicity

profiles driven by their stability and mechanism of action (MOA).

Piperazine Dithiocarbamates (Salts/Complexes): Characterized by the anionic

moiety. They are potent metal chelators and redox modulators but carry risks of acute
neurotoxicity and thyroid disruption due to carbon disulfide (
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) release.

Piperazine Dicarbothioates (Esters/Thiocarbamates): Characterized by the covalent

(dithiocarbamate ester) or

(thiocarbamate) linkage. These act as lipophilic prodrugs or electrophiles, often exhibiting
reduced acute systemic toxicity but distinct apoptotic mechanisms in cancer cells.

This guide dissects the Structure-Toxicity Relationship (STR), offering experimental protocols to

validate safety profiles in early-stage drug development.

Chemical Basis & Mechanistic Divergence
To understand the toxicity differences, one must first distinguish the chemical reactivity of the

core pharmacophores.

Structural Comparison
Feature

Piperazine
Dithiocarbamates (DTCs)

Piperazine Dicarbothioates
(DCTs)

Core Structure Ionic/Coordination:
Covalent:

(Ester)

Solubility

High water solubility (alkali

salts); Low (heavy metal

complexes)

High lipophilicity; Membrane

permeable

Stability
Labile at low pH; releases

and amine

Stable at physiological pH;

requires enzymatic cleavage

Primary MOA

Metal Chelation (Cu/Zn), ROS

Generation, Proteasome

Inhibition

Alkylation of thiols, "Trojan

Horse" delivery, Slow release

Key Metabolite
Carbon Disulfide (

), Ethylenethiourea (ETU)

Mercaptans (

), Isothiocyanates
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Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the divergent degradation pathways that drive the toxicity

profiles.
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Figure 1: Divergent metabolic fates. DTCs (Red) drive acute toxicity via ROS and

release, while DCTs (Green) function as stable electrophiles or prodrugs leading to controlled
apoptosis.

Comparative Toxicity Profile
In Vitro Cytotoxicity (Selectivity Index)
Dithiocarbamates (DTCs) often show high potency but poor selectivity. The generation of

Reactive Oxygen Species (ROS) indiscriminately damages both normal and cancerous cells

unless metal-targeting strategies are employed (e.g., copper supplementation). Dicarbothioates

(DCTs) exhibit a "prodrug-like" behavior. Their lipophilicity allows passive diffusion across cell

membranes, where they are hydrolyzed or react with intracellular thiols (like glutathione),

leading to a more targeted cytotoxicity profile.

Comparative Data Summary:
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Parameter
Piperazine DTCs
(Salts)

Piperazine DCTs
(Esters)

Clinical Implication

IC50 (HeLa)
0.1 - 2.0

M

2.0 - 15.0

M

DTCs are more potent

but potentially more

toxic.

Selectivity Index (SI) Low (1-5)
Moderate to High (5-

20)

DCTs offer a wider

therapeutic window.

Hemolysis (HC50)
High (>10% at 100

g/mL)

Low (<2% at 100

g/mL)

DCTs are safer for IV

administration.

ROS Induction
Rapid, High

Magnitude
Delayed, Moderate

DTCs cause necrotic

damage; DCTs induce

apoptosis.

In Vivo Toxicity (Acute vs. Chronic)
Neurotoxicity: DTCs are notorious for causing peripheral neuropathy and CNS effects due to

the release of

and chelation of copper (essential for dopamine

-hydroxylase). DCTs, being stable esters, minimize free

release, significantly reducing neurotoxic risks.

Hepatotoxicity: Both classes are metabolized in the liver. However, DTCs can inhibit ALDH

(aldehyde dehydrogenase), causing "disulfiram-like" reactions if alcohol is present. DCTs are

generally metabolized via hydrolysis and S-oxidation, putting different stress on hepatic

enzymes.

Experimental Protocols for Comparative
Assessment
To objectively compare these compounds in your own lab, use the following self-validating

protocols.
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Protocol A: Differential ROS Generation Assay
Purpose: To distinguish between the oxidative burst mechanism of DTCs and the alkylating

mechanism of DCTs.

Cell Seeding: Seed A549 or HeLa cells (5,000 cells/well) in 96-well black plates.

Treatment: Treat with equimolar concentrations (e.g., 5

M) of the Piperazine DTC and Piperazine DCT.

Probe Loading: After 4 hours, add DCFH-DA (

M final) in serum-free medium. Incubate for 30 min.

Quantification: Measure fluorescence (Ex/Em: 485/535 nm).

Validation: Use N-acetylcysteine (NAC) as a negative control.

Expected Result: DTCs should show

-fold fluorescence increase blocked by NAC. DCTs should show minimal early ROS
increase.

Protocol B: Hemolysis Safety Screen
Purpose: To determine the membrane-disrupting potential of the compounds (critical for IV drug

candidates).

Blood Prep: Wash fresh human/rat red blood cells (RBCs) 3x with PBS. Resuspend to 2%

hematocrit.

Incubation: Mix

L RBC suspension with

L compound solution (range 1-500

g/mL).
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Control: PBS (Negative, 0% lysis), 1% Triton X-100 (Positive, 100% lysis).

Readout: Incubate 1 hr at

C. Centrifuge 1500 rpm, 5 min. Measure supernatant absorbance at 540 nm.

Calculation:

Workflow Visualization (Graphviz)
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Figure 2: Screening cascade for selecting high-efficacy, low-toxicity piperazine derivatives.

Synthesis & Data Interpretation
Synthesis Note

DTCs: Reaction of piperazine with

in the presence of a base (NaOH/KOH). Product is a salt.[1][2]

Caution: Exothermic. Requires cooling.

DCTs: Reaction of the DTC salt with an alkyl halide (e.g., benzyl chloride) or reaction of

piperazine with a chlorothioformate.

Advantage:[3] The resulting ester can be purified by crystallization, avoiding the

hygroscopic nature of DTC salts.

Critical Analysis of Toxicity Data
When reviewing literature or internal data, look for the "Biphasic Toxicity Effect" in DTCs.

Low Dose: Antioxidant effect (via induction of Nrf2).

High Dose: Pro-oxidant effect (via metal chelation and ROS).

DCTs typically show a linear dose-response curve, making their toxicity more predictable in

clinical scaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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